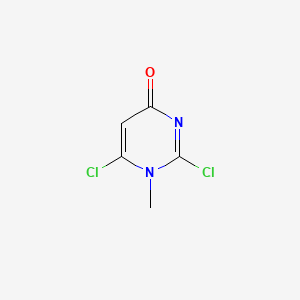
2,6-Dichloro-1-Methylpyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-1-Methylpyrimidin-4(1H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are essential in various biological processes. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, a methyl group at position 1, and a keto group at position 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-1-Methylpyrimidin-4(1H)-one typically involves the chlorination of 1-Methylpyrimidin-4(1H)-one. The reaction can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-1-Methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: 2,6-Diamino-1-Methylpyrimidin-4(1H)-one.
Reduction: 2,6-Dichloro-1-Methylpyrimidin-4(1H)-ol.
Oxidation: 2,6-Dichloro-1-Carboxypyrimidin-4(1H)-one.
Aplicaciones Científicas De Investigación
2,6-Dichloro-1-Methylpyrimidin-4(1H)-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-1-Methylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and the keto group can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-1-Methylpyrimidin-6(1H)-one
- 2,6-Dichloro-1-Ethylpyrimidin-4(1H)-one
- 2,6-Dichloro-1-Methylpyrimidin-4(1H)-ol
Uniqueness
2,6-Dichloro-1-Methylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions. The presence of chlorine atoms at positions 2 and 6 makes it distinct from other pyrimidine derivatives.
Propiedades
Fórmula molecular |
C5H4Cl2N2O |
|---|---|
Peso molecular |
179.00 g/mol |
Nombre IUPAC |
2,6-dichloro-1-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-3(6)2-4(10)8-5(9)7/h2H,1H3 |
Clave InChI |
IKSBBKGCOWLUIA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=O)N=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


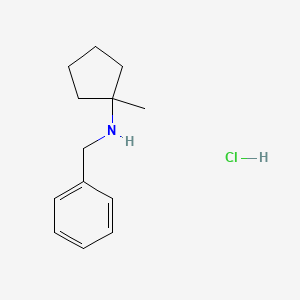
![1,1'-Sulfonylbis[2-(methylthio)ethane]-d6](/img/structure/B13848046.png)


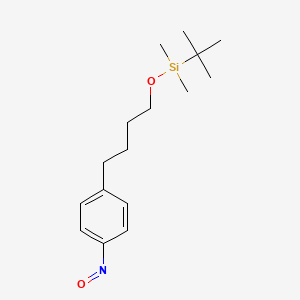
![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3](/img/structure/B13848068.png)

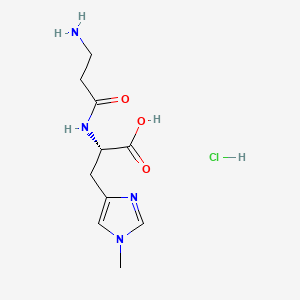
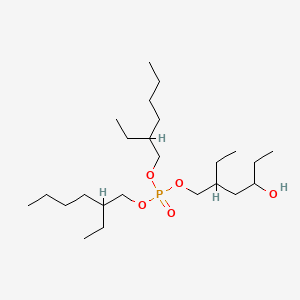


![N-cyclohexylcyclohexanamine;[dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13848121.png)
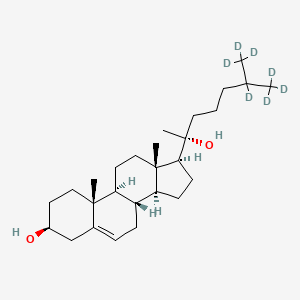
![6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir](/img/structure/B13848138.png)
